3-Ethoxy-4-fluoro-phenylamine
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Overview
Description
3-Ethoxy-4-fluoro-phenylamine is an organic compound that belongs to the class of aromatic amines It features an ethoxy group and a fluorine atom attached to a benzene ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 3-Ethoxy-4-fluoro-phenylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-fluoro-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced back to the amine.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-Ethoxy-4-fluoro-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-fluoro-phenylamine involves its interaction with various molecular targets. The ethoxy and fluorine groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-chlorophenylamine: Similar structure but with a chlorine atom instead of fluorine.
3-Methoxy-4-fluorophenylamine: Similar structure but with a methoxy group instead of ethoxy.
4-Fluoroaniline: Lacks the ethoxy group but contains the fluorine and amine groups.
Uniqueness
3-Ethoxy-4-fluoro-phenylamine is unique due to the presence of both ethoxy and fluorine groups, which can significantly influence its chemical properties and reactivity. The combination of these functional groups can enhance the compound’s stability, bioavailability, and overall performance in various applications .
Properties
IUPAC Name |
3-ethoxy-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXRXFSOWBRKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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